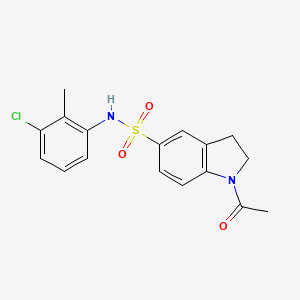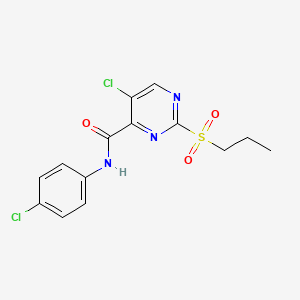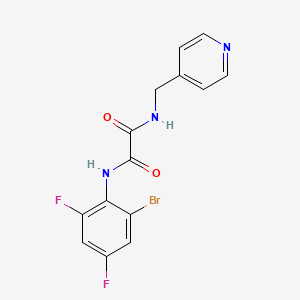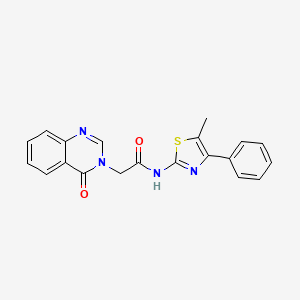![molecular formula C26H27N3O2S B4390691 N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-3-(PHENYLSULFANYL)PROPANAMIDE](/img/structure/B4390691.png)
N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-3-(PHENYLSULFANYL)PROPANAMIDE
Overview
Description
N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-3-(PHENYLSULFANYL)PROPANAMIDE is a complex organic compound featuring a piperazine ring, a phenyl group, and an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-3-(PHENYLSULFANYL)PROPANAMIDE typically involves multiple steps:
Formation of Electrophiles: The process begins with the reaction of various substituted or unsubstituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain 2-bromo-N-(substituted/unsubstituted)phenyl acetamides.
Coupling with Phenyl Piperazine: These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium, such as dimethylformamide (DMF), in the presence of lithium hydride (LiH) as a base.
Final Product Formation: The reaction mixture is stirred for an extended period (14-16 hours) to achieve the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-3-(PHENYLSULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-3-(PHENYLSULFANYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and anticancer agent.
Biological Studies: The compound’s interactions with biological targets make it useful in studying biochemical pathways and drug-receptor interactions.
Industrial Applications: Its unique chemical structure allows for potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-3-(PHENYLSULFANYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenyl groups facilitate binding to these targets, potentially inhibiting their activity and leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(un/substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamides: These compounds share a similar piperazine and phenyl structure but differ in the acetamide linkage.
Phenylpiperazine Derivatives: These compounds have a phenyl group attached to a piperazine ring and exhibit similar biological activities.
Uniqueness
N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-3-(PHENYLSULFANYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an antibacterial and anticancer agent sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c30-25(15-20-32-22-11-5-2-6-12-22)27-24-14-8-7-13-23(24)26(31)29-18-16-28(17-19-29)21-9-3-1-4-10-21/h1-14H,15-20H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUARDWLZVPINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethanone](/img/structure/B4390636.png)
![N'-cycloheptyl-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B4390643.png)

![N-[3-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4390672.png)
![methyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4390683.png)
![2-[2-ethoxy-4-[(prop-2-enylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride](/img/structure/B4390689.png)

![N-[1-[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl]formamide](/img/structure/B4390699.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4390705.png)
![2-bromo-N-[3-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4390706.png)

![4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4390722.png)
![ethyl N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B4390728.png)
